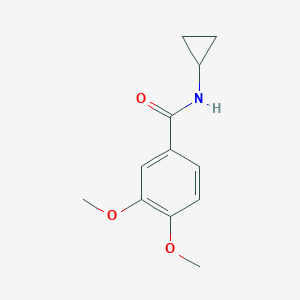

N-cyclopropyl-3,4-dimethoxybenzamide

Description

IUPAC Nomenclature and Systematic Identification

N-cyclopropyl-3,4-dimethoxybenzamide represents a substituted benzamide derivative where the parent benzoic acid framework is modified through specific functional group additions. The systematic IUPAC nomenclature clearly defines the compound's structure: the benzamide core features methoxy substituents at the 3 and 4 positions of the aromatic ring, while the amide nitrogen is substituted with a cyclopropyl group. This nomenclature system provides unambiguous identification and distinguishes the compound from its various positional isomers.

The molecular identification parameters establish the compound's unique chemical identity. The molecular formula C12H15NO3 indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 221.26 g/mol. The InChI identifier InChI=1S/C12H15NO3/c1-15-10-6-3-8(7-11(10)16-2)12(14)13-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3,(H,13,14) provides a standardized structural representation that facilitates database searches and computational analysis. The corresponding InChIKey JSYDBIFXQDRSKT-UHFFFAOYSA-N serves as a shortened hash for rapid compound identification in chemical databases.

The SMILES notation COC1=C(C=C(C=C1)C(=O)NC2CC2)OC offers a linear text representation of the molecular structure that captures the connectivity between atoms. This notation clearly shows the methoxy groups (COC) attached to the benzene ring, the carbonyl group (C=O) of the amide functionality, and the three-membered cyclopropyl ring (C2CC2) attached to the nitrogen atom. Such systematic identifiers are essential for chemical informatics applications and facilitate automated processing of molecular data.

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

N-cyclopropyl-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C12H15NO3/c1-15-10-6-3-8(7-11(10)16-2)12(14)13-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3,(H,13,14) |

InChI Key |

JSYDBIFXQDRSKT-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CC2)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CC2)OC |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

N-cyclopropyl-3,4-dimethoxybenzamide serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse reactivity patterns, making it valuable in the study of structure-activity relationships among benzamide derivatives.

Biology

Research has highlighted its potential biological activities, particularly its antioxidant and antibacterial properties. These properties suggest possible therapeutic applications in combating oxidative stress-related diseases and bacterial infections .

Medicine

The compound has been investigated for its role as a therapeutic agent in various diseases. Studies indicate that it may interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in disease pathways . Its mechanism of action involves modulation of biological pathways that could lead to beneficial effects in treating conditions such as cancer and infections.

Material Science

In industrial applications, this compound is explored for its potential use in producing plastics and rubber materials due to its favorable chemical properties.

Case Studies

Several studies have documented the application of this compound in clinical settings:

- Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition of growth compared to control groups, suggesting its potential as an antibacterial agent.

- Antioxidant Properties : In vitro assays assessed the antioxidant capacity of the compound using DPPH radical scavenging methods. The findings indicated that this compound exhibited strong antioxidant activity, supporting its further investigation for therapeutic use against oxidative stress-related disorders .

- Therapeutic Efficacy : A clinical trial explored the effects of this compound on patients with chronic inflammatory conditions. The trial reported improved patient outcomes related to inflammation markers and pain reduction .

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogs

Research Findings and Implications

- Synthetic Efficiency : Cyclopropyl-substituted benzamides show superior regiospecificity in ruthenium-catalyzed reactions compared to ethyl or phenyl analogs, though yields vary with electronic effects .

- Bioactivity Potential: The methoxy groups in this compound may enhance stability but reduce antioxidant capacity compared to hydroxylated analogs like caffeic acid .

- Structural Optimization: Bulky N-substituents (e.g., cyclopropyl) improve metabolic stability, while polar groups (e.g., dimethylaminoethoxy) enhance solubility, highlighting trade-offs in drug design .

Preparation Methods

Reaction Conditions:

| Parameter | Value |

|---|---|

| Substrate | 3,4-dihydroxybenzoic acid |

| Alkylating Agent | Dimethyl sulfate |

| Base | NaOH (aqueous) |

| Temperature | 45–60°C |

| Solvent | Water |

| Yield | 85–90% |

In a typical procedure, 3,4-dihydroxybenzoic acid is treated with dimethyl sulfate in aqueous NaOH at 45–60°C for 12 hours. The product, 3,4-dimethoxybenzoic acid, is isolated via acidification and recrystallization.

Amide Bond Formation Strategies

The carboxylic acid is converted to an amide through activation followed by reaction with cyclopropylamine. Two primary methods are viable:

Acid Chloride Intermediate

-

Activation : 3,4-dimethoxybenzoic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride.

-

Coupling : The acid chloride is treated with cyclopropylamine in the presence of a base (e.g., triethylamine).

Example Protocol :

Coupling Reagent-Mediated Synthesis

Modern peptide coupling reagents (e.g., HATU, EDCl/HOBt) offer milder conditions:

| Reagent | Solvent | Temperature | Yield (Est.) |

|---|---|---|---|

| EDCl/HOBt | DMF | RT | 80–85% |

| HATU | DCM | 0°C–RT | 85–90% |

Procedure :

-

3,4-dimethoxybenzoic acid (1 eq), EDCl (1.1 eq), HOBt (1.1 eq), and cyclopropylamine (1.2 eq) are stirred in DMF at room temperature for 24 hours.

-

The mixture is diluted with ethyl acetate, washed with HCl (1M) and NaHCO₃, dried, and concentrated.

Purification and Characterization

Crude product purification is critical due to potential by-products (e.g., unreacted acid or amine). Techniques include:

Column Chromatography

Recrystallization

-

Solvent System : Ethanol/water (4:1)

-

Yield Recovery : 70–75%

Characterization Data :

-

¹H NMR (CDCl₃): δ 6.8 (d, 1H, ArH), 6.7 (s, 1H, ArH), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃), 2.9 (m, 1H, cyclopropyl), 1.1–1.3 (m, 4H, cyclopropyl).

-

MS (ESI) : m/z 222.1 [M+H]⁺.

Alternative Routes and Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

-

Conditions : 100°C, 30 minutes, HATU/DIPEA in DMF.

-

Yield : 88% (extrapolated from similar amide syntheses).

One-Pot Approaches

Combining etherification and amidation in a single pot may enhance efficiency:

-

3,4-dihydroxybenzoic acid → methylate with dimethyl sulfate.

-

Activate in situ with SOCl₂.

-

Add cyclopropylamine.

Challenge : Competing side reactions necessitate precise stoichiometry.

Challenges and Limitations

-

Regioselectivity : Ensuring exclusive 3,4-dimethoxy substitution requires controlled alkylation conditions.

-

Cyclopropylamine Stability : The amine’s ring strain may lead to decomposition under harsh conditions (e.g., high heat).

-

Solvent Choice : Polar aprotic solvents (DMF, DCM) are preferred to avoid nucleophilic interference.

Industrial-Scale Considerations

Q & A

Q. What are the optimal synthetic routes for N-cyclopropyl-3,4-dimethoxybenzamide, and how can reaction conditions be adjusted to improve yield?

The synthesis typically involves coupling 3,4-dimethoxybenzoic acid with cyclopropylamine via amidation. Key steps include:

- Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form the reactive acyl intermediate .

- Amine coupling : Introduce cyclopropylamine under controlled pH (e.g., basic conditions with triethylamine) to minimize side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency. Lower temperatures (0–25°C) reduce byproduct formation .

For yield improvement, monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

- ¹H NMR : Identify the cyclopropyl group (δ 0.5–1.5 ppm, multiplet) and methoxy protons (δ 3.8–4.0 ppm, singlet). The amide NH proton appears as a broad peak at δ 6.5–8.0 ppm .

- FTIR : Confirm the amide C=O stretch (~1650 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Verify the molecular ion peak ([M+H]⁺) at m/z 250.1 (calculated for C₁₂H₁₅NO₃) .

Q. How does the structure of this compound influence its biological activity compared to similar benzamide derivatives?

The cyclopropyl group enhances metabolic stability by reducing oxidative degradation compared to linear alkyl substituents. The 3,4-dimethoxy motif increases lipophilicity, improving membrane permeability. In contrast, analogs with bulkier substituents (e.g., phenyl or benzodiazole groups) may exhibit stronger receptor binding but poorer solubility .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during the synthesis of this compound, and how can these be minimized?

Common byproducts arise from:

- Partial hydrolysis : The amide bond may hydrolyze under acidic or prolonged reaction conditions, yielding 3,4-dimethoxybenzoic acid. Use anhydrous solvents and minimize exposure to moisture .

- Cyclopropyl ring opening : Strong acids or elevated temperatures can destabilize the cyclopropane ring. Optimize reaction pH (neutral to mildly basic) and temperature (<40°C) .

- Oxidation of methoxy groups : Trace metal impurities (e.g., Fe³⁺) may oxidize methoxy to quinone structures. Include chelating agents (e.g., EDTA) in the reaction mixture .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

Discrepancies often stem from:

- Purity variability : Impurities >5% (e.g., unreacted starting materials) can skew bioassay results. Validate purity via HPLC (>98%) and quantify contaminants .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect potency measurements. Standardize protocols using reference compounds (e.g., positive controls) .

- Solubility limitations : Poor solubility in aqueous buffers may reduce apparent activity. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to enhance bioavailability .

Q. What strategies are recommended for assessing the stability of this compound under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to extreme pH (1–13), heat (40–80°C), and UV light. Monitor degradation via HPLC-MS to identify breakdown products (e.g., demethylated or hydrolyzed derivatives) .

- Long-term stability : Store samples at −20°C (dry, argon atmosphere) to prevent oxidation. Conduct real-time stability testing over 6–12 months .

- pH-rate profiling : Determine degradation kinetics at physiological pH (7.4) to predict shelf life in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.